4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride

Metabolic stability Cytochrome P450 Drug metabolism

4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride (CAS 1998216-54-8) is a para-fluorobenzyl-substituted 1,4-diazepan-5-one derivative supplied as the hydrochloride salt (molecular formula C₁₂H₁₆ClFN₂O, MW 258.72 g/mol). The compound features a seven-membered diazepane ring bearing a ketone at position 5 and a 4-fluorobenzyl substituent at the N4 position.

Molecular Formula C12H16ClFN2O
Molecular Weight 258.72
CAS No. 1998216-54-8
Cat. No. B2434741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride
CAS1998216-54-8
Molecular FormulaC12H16ClFN2O
Molecular Weight258.72
Structural Identifiers
SMILESC1CNCCN(C1=O)CC2=CC=C(C=C2)F.Cl
InChIInChI=1S/C12H15FN2O.ClH/c13-11-3-1-10(2-4-11)9-15-8-7-14-6-5-12(15)16;/h1-4,14H,5-9H2;1H
InChIKeyYACBYWKHJBMYEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride (CAS 1998216-54-8): Procurement-Grade Physicochemical and Structural Baseline


4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride (CAS 1998216-54-8) is a para-fluorobenzyl-substituted 1,4-diazepan-5-one derivative supplied as the hydrochloride salt (molecular formula C₁₂H₁₆ClFN₂O, MW 258.72 g/mol). The compound features a seven-membered diazepane ring bearing a ketone at position 5 and a 4-fluorobenzyl substituent at the N4 position [1]. Its consensus Log P is approximately 1.4, with a topological polar surface area (TPSA) of 32.34 Ų and predicted blood-brain barrier permeability [1]. Computed physicochemical properties indicate high predicted gastrointestinal absorption, synthetic accessibility score of 1.75 (scale 1–10, where 1 is most accessible), and no PAINS or Brenk structural alerts [1]. The compound is commercially available from multiple vendors at purities ranging from 95% to ≥98% (HPLC), with QC documentation including NMR, HPLC, and GC batch analysis .

Why 4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride Cannot Be Interchanged with Positional Isomers or Non-Fluorinated Analogs


The para-fluorobenzyl substitution pattern in this compound is not interchangeable with ortho- or meta-fluoro positional isomers or non-halogenated benzyl analogs. A systematic pairwise analysis of over 220,000 compounds in Pfizer's human liver microsomal clearance database demonstrated that para-position fluorination on phenyl rings statistically lowers microsomal clearance, whereas ortho- and meta-position fluorination dramatically increases clearance [1]. This metabolic stability divergence means that substituting 4-(2-fluorobenzyl)-1,4-diazepan-5-one (CAS 1220030-58-9) or 4-(3-fluorobenzyl)-1,4-diazepan-5-one (CAS 879050-48-3) for the para-fluoro compound may yield substantially different pharmacokinetic profiles in downstream assays. Additionally, the hydrochloride salt form (CAS 1998216-54-8) provides distinct aqueous solubility and handling advantages compared to the free base (CAS 1220035-99-3), affecting stock solution preparation and in vitro assay reproducibility [2]. The computed LogD at pH 7.4 of 0.035 for the free base indicates near-neutral partitioning, whereas the para-fluoro substituent's electron-withdrawing character modulates the basicity of the diazepane ring nitrogens, influencing protonation state and target engagement at physiological pH [3].

Quantitative Differential Evidence for 4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride vs Closest Analogs


Para-Fluoro Substitution Confers Reduced Microsomal Clearance Compared to Ortho- and Meta-Fluoro Positional Isomers

In a large-scale systematic analysis of Pfizer's human liver microsomal clearance database encompassing over 220,000 unique compounds, para-position fluorination on phenyl rings was found to statistically lower microsomal clearance, while ortho- and meta-position fluorination dramatically increased clearance [1]. This class-level finding directly applies to 4-(4-fluorobenzyl)-1,4-diazepan-5-one (para-fluoro) versus its ortho-fluoro (CAS 1220030-58-9) and meta-fluoro (CAS 879050-48-3) positional isomers. The study found that changes in physicochemical properties, electronic properties, and specific binding of substrates to cytochrome P450 enzymes collectively drive the direction of microsomal clearance when comparing positional isomers [1]. This metabolic stability differentiation has direct implications for selecting the appropriate isomer in lead optimization programs where hepatic clearance is a critical parameter.

Metabolic stability Cytochrome P450 Drug metabolism Fluorine substitution

Hydrochloride Salt Form Provides Defined Aqueous Solubility and Handling Advantages Over Free Base

4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride (MW 258.72 g/mol) is the hydrochloride salt of the free base (CAS 1220035-99-3, MW 222.26 g/mol). Computed aqueous solubility for the hydrochloride salt (ESOL method, Delaney JS 2004) is LogS = -2.46, corresponding to 0.907 mg/mL (3.51 mM), classified as 'soluble' [1]. The free base has a consensus Log P of approximately 1.4 and a LogD (pH 7.4) of 0.035, indicating near-neutral partitioning that may limit aqueous solubility without salt formation [2]. The hydrochloride salt has a higher hydrogen bond donor count (2 vs 1 for the free base) and hydrogen bond acceptor count (3 vs 3), along with distinct storage requirements: sealed in dry conditions at 2–8°C or room temperature depending on vendor [1]. These differences directly affect stock solution preparation, with the salt form facilitating dissolution in aqueous buffers for biological assays.

Salt selection Aqueous solubility Assay reproducibility Formulation

1,4-Diazepan-5-one Scaffold Is a Validated Pharmacophore in Factor Xa Inhibition and BET Bromodomain Targeting

The 1,4-diazepan-5-one core is a recognized privileged scaffold in medicinal chemistry. Patent US7307074B2 (Astellas Pharma) discloses diazepan derivatives as activated blood coagulation factor X (FXa) inhibitors, with exemplified compounds demonstrating IC₅₀ values of 10 nM or less in FXa enzyme inhibition assays [1]. In the BET bromodomain field, diazepane-containing compounds have emerged as potent inhibitors of BRD4 bromodomains, with BindingDB reporting diazepane-based compounds achieving Kd values as low as 10 nM and IC₅₀ of 27 nM against PARP1 in HeLa cells for structurally related scaffolds [2]. A 2024 study on rationally designed diazepanone derivatives demonstrated antimicrobial, antitumor, anticancer, anti-inflammatory, cytotoxic, and anti-HIV activities across the compound class [3]. The 4-fluorobenzyl substitution at N4 in the target compound positions it within this validated pharmacophore space, with the para-fluoro group providing the metabolic stability advantages documented in Evidence Item 1.

Factor Xa inhibition BET bromodomain Anticoagulant Epigenetics Privileged scaffold

Defined GHS Hazard Profile Enables Consistent Risk Assessment and Safe Handling Protocols

4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride carries a fully defined GHS hazard classification: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound is classified with the signal word 'Warning' and requires P260 (Do not breathe dust/fumes/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P271 (Use only outdoors or in a well-ventilated area) precautionary statements . This defined safety profile contrasts with positional isomers 4-(2-fluorobenzyl)-1,4-diazepan-5-one (CAS 1220030-58-9) and 4-(3-fluorobenzyl)-1,4-diazepan-5-one (CAS 879050-48-3), for which publicly available GHS classifications are less consistently documented across authoritative databases . The availability of full GHS data facilitates laboratory safety compliance, risk assessment documentation, and institutional chemical hygiene plan integration.

Safety assessment GHS classification Laboratory handling Regulatory compliance

Recommended Application Scenarios for 4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride Based on Quantified Evidence


Lead Optimization Programs Requiring Metabolically Stable para-Fluorobenzyl Building Blocks

In medicinal chemistry campaigns where the 1,4-diazepan-5-one scaffold has been identified as a hit or lead, this compound provides the para-fluorobenzyl substitution pattern associated with reduced human liver microsomal clearance compared to ortho- and meta-fluoro positional isomers [1]. This is particularly relevant for programs targeting systemic exposures where hepatic CYP-mediated metabolism is a key optimization parameter. The compound's synthetic accessibility score of 1.75 indicates facile derivatization potential for parallel SAR exploration .

Factor Xa or PARP/BET Bromodomain Inhibitor Fragment Growth and Scaffold Hopping

Given the established pharmacophore validity of 1,4-diazepan-5-ones as factor Xa inhibitors (IC₅₀ values ≤ 10 nM demonstrated in patent US7307074B2) [1] and as BET bromodomain/PARP1 targeting scaffolds , this compound serves as a key intermediate for fragment growth, scaffold hopping, or structure-activity relationship (SAR) exploration within anticoagulant and epigenetic oncology programs. The para-fluoro substituent provides a spectroscopic handle (¹⁹F NMR) for binding studies and metabolic tracing [2].

In Vitro Assay Development Requiring Reproducible Solubility and Defined Safety Documentation

The hydrochloride salt form with computed aqueous solubility of 0.907 mg/mL (ESOL method) [1] and fully defined GHS hazard classification (H302, H315, H319, H335) makes this compound suitable for in vitro assay development in regulated laboratory environments. The availability of batch-specific QC documentation (NMR, HPLC, GC) from multiple vendors at purity levels of 95–98% [2] supports experimental reproducibility and regulatory compliance in pharmaceutical R&D settings.

Computational Chemistry and in Silico Modeling Using Well-Characterized Physicochemical Parameters

The compound's extensively documented computed properties—consensus Log P ~1.4, TPSA 32.34 Ų, LogD (pH 7.4) 0.035, predicted BBB permeability, P-glycoprotein substrate classification, and negative CYP inhibition profile (no inhibition predicted for CYP1A2, 2C19, 2C9, 2D6, 3A4) [1]—provide a data-rich foundation for in silico modeling, molecular docking studies, and physiologically based pharmacokinetic (PBPK) modeling. This level of computed property characterization is more comprehensive than is publicly available for the ortho- and meta-fluoro positional isomers.

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